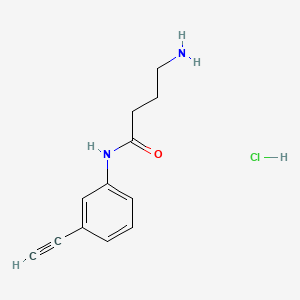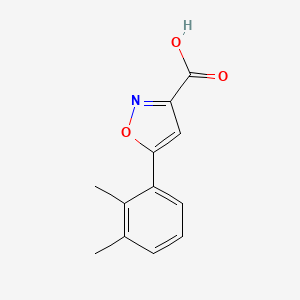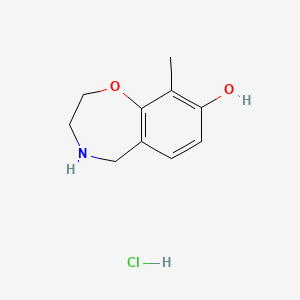
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The iodinated phenyl ring can be coupled with the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodoaniline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups through reactions such as the Suzuki coupling or the Heck reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group or the methyl groups on the pyrazole ring.
Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Heck Reaction: Palladium catalyst, base (e.g., triethylamine), and alkene.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted phenyl-pyrazole derivatives.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the amine group.
Reduction Products: Reduced derivatives of the pyrazole ring or the amine group.
科学的研究の応用
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials or as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom and the amine group can participate in hydrogen bonding or other interactions with biological molecules, affecting their function. The pyrazole ring can also interact with biological targets through π-π stacking or other non-covalent interactions.
類似化合物との比較
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring and a hydroxyl group.
3-(4-Iodophenyl)-2-mercaptoacrylic acid: An organoiodine compound with a phenyl ring, an iodine atom, and a mercaptoacrylic acid group.
N-(4-Iodophenyl)-β-alanine: A derivative of β-alanine with an iodine-substituted phenyl ring.
Uniqueness
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties
特性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
5-(4-iodophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |
InChIキー |
BJEYNARMPQBSSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)I)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


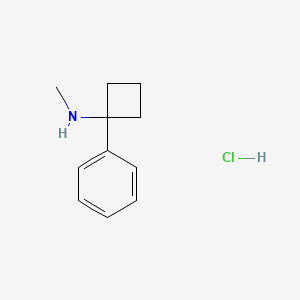
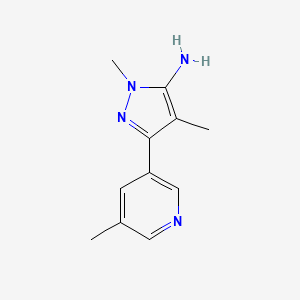
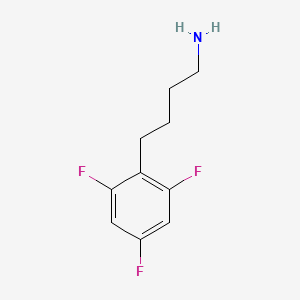


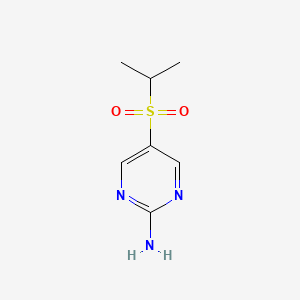
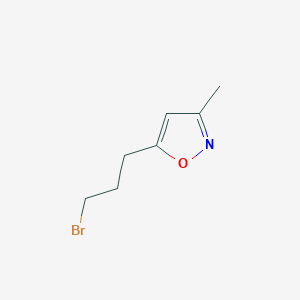
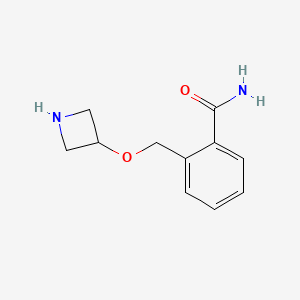
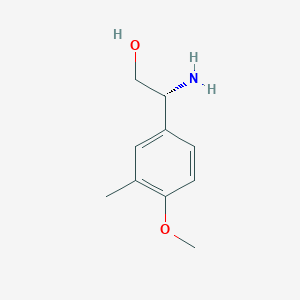

![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
